1-(2,5-Difluoropyridin-3-yl)ethanamine
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Overview
Description
1-(2,5-Difluoropyridin-3-yl)ethanamine is an organic compound with the molecular formula C7H8F2N2 It is a derivative of pyridine, where the pyridine ring is substituted with two fluorine atoms at positions 2 and 5, and an ethanamine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoropyridin-3-yl)ethanamine typically involves the reaction of 2,5-difluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluoropyridin-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of a wide range of substituted pyridine derivatives.
Scientific Research Applications
1-(2,5-Difluoropyridin-3-yl)ethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoropyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the ethanamine group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
1-(2,5-Difluoropyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(3,5-Difluoropyridin-2-yl)ethanamine: This compound has fluorine atoms at positions 3 and 5 instead of 2 and 5.
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: This compound has three fluorine atoms on the ethanamine group instead of the pyridine ring.
The unique substitution pattern of this compound gives it distinct chemical properties and reactivity compared to these similar compounds.
Properties
Molecular Formula |
C7H8F2N2 |
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Molecular Weight |
158.15 g/mol |
IUPAC Name |
1-(2,5-difluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3 |
InChI Key |
SCHVXWMJNASZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)F)N |
Origin of Product |
United States |
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